molecular formula C17H21ClN2O3 B2687016 N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide CAS No. 2034518-07-3

N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B2687016
CAS No.: 2034518-07-3
M. Wt: 336.82
InChI Key: WLCFCTQEAOMXDC-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide is a complex organic compound that features a benzoxazepine ring system

Preparation Methods

The synthesis of N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide typically involves multiple steps. The process begins with the formation of the benzoxazepine core, followed by the introduction of the chloro substituent and the attachment of the cyclopentanecarboxamide group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study the effects of benzoxazepine derivatives on biological systems.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds to N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide include other benzoxazepine derivatives. These compounds share the benzoxazepine core but may differ in their substituents or functional groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c18-14-5-6-15-13(9-14)10-20(16(21)11-23-15)8-7-19-17(22)12-3-1-2-4-12/h5-6,9,12H,1-4,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCFCTQEAOMXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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